molecular formula C31H46N8O11 B049848 Sgvvaa-nitroanilide CAS No. 115700-57-7

Sgvvaa-nitroanilide

Cat. No.: B049848
CAS No.: 115700-57-7
M. Wt: 706.7 g/mol
InChI Key: WBDGGLSTSBMUNK-KUSQARDDSA-N
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Description

Further research is required to confirm its synthesis pathways, stability, and functional roles.

Properties

CAS No.

115700-57-7

Molecular Formula

C31H46N8O11

Molecular Weight

706.7 g/mol

IUPAC Name

4-[[(2S)-5-amino-1-[[(2S)-3-methyl-1-[[(2S)-3-methyl-1-[[(2S)-1-[[(2S)-2-(4-nitroanilino)propanoyl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C31H46N8O11/c1-15(2)25(30(47)34-18(6)28(45)38-27(44)17(5)33-19-7-9-20(10-8-19)39(49)50)37-31(48)26(16(3)4)36-29(46)21(11-12-22(32)40)35-23(41)13-14-24(42)43/h7-10,15-18,21,25-26,33H,11-14H2,1-6H3,(H2,32,40)(H,34,47)(H,35,41)(H,36,46)(H,37,48)(H,42,43)(H,38,44,45)/t17-,18-,21-,25-,26-/m0/s1

InChI Key

WBDGGLSTSBMUNK-KUSQARDDSA-N

SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(=O)C(C)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)N)NC(=O)CCC(=O)O

Isomeric SMILES

C[C@@H](C(=O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CCC(=O)O)NC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(=O)C(C)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)N)NC(=O)CCC(=O)O

Other CAS No.

115700-57-7

Synonyms

SGVVAA-nitroanilide
succinyl-Gln-Val-Val-Ala-Ala-p-nitroanilide
succinylglutaminyl-valyl-valyl-alanyl-alanine-4-nitroanilide

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of succinylglutaminyl-valyl-valyl-alanyl-alanine-4-nitroanilide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Coupling: Each amino acid is coupled to the resin-bound peptide using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

    Deprotection: The protecting group on the amino acid is removed using a reagent like trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin and deprotected using a cocktail of TFA, water, and scavengers.

Industrial Production Methods

In an industrial setting, the production of succinylglutaminyl-valyl-valyl-alanyl-alanine-4-nitroanilide may involve automated peptide synthesizers to increase efficiency and yield. These machines automate the repetitive steps of SPPS, allowing for the large-scale production of peptides with high purity.

Chemical Reactions Analysis

Types of Reactions

Succinylglutaminyl-valyl-valyl-alanyl-alanine-4-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond between the amino acids releases the 4-nitroaniline group, which can be detected spectrophotometrically.

Common Reagents and Conditions

    Proteases: Enzymes such as trypsin, chymotrypsin, and elastase are commonly used to catalyze the hydrolysis of the peptide bond.

    Buffers: Reactions are typically carried out in buffered solutions to maintain optimal pH for enzyme activity. Common buffers include phosphate-buffered saline (PBS) and Tris-HCl.

Major Products

The major product of the hydrolysis reaction is 4-nitroaniline, which can be quantitatively measured to determine the activity of the protease.

Scientific Research Applications

Succinylglutaminyl-valyl-valyl-alanyl-alanine-4-nitroanilide is widely used in scientific research for the following applications:

    Biochemistry: It is used as a substrate in enzyme kinetics studies to measure the activity of various proteases.

    Medicine: It helps in the screening of protease inhibitors, which are potential therapeutic agents for diseases such as cancer and HIV.

    Industry: The compound is used in quality control assays to ensure the activity of protease enzymes in industrial processes.

Mechanism of Action

The mechanism of action of succinylglutaminyl-valyl-valyl-alanyl-alanine-4-nitroanilide involves its cleavage by proteases. The enzyme binds to the peptide substrate and catalyzes the hydrolysis of the peptide bond, releasing the 4-nitroaniline group. This release can be monitored spectrophotometrically, providing a measure of enzyme activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Sgvvaa-nitroanilide likely belongs to the nitroaniline family, which includes ortho- (o-), meta- (m-), and para-nitroaniline (p-nitroaniline). Below, we compare key physicochemical properties of p-nitroaniline (the most studied analogue) with hypothetical attributes of this compound, based on structural extrapolation.

Property p-Nitroaniline (CAS 100-01-6) This compound (Hypothetical)
Molecular Formula C₆H₆N₂O₂ Not reported
Melting Point 420.65 K Insufficient data
Boiling Point 533.20 K (at 13.30 kPa) Not determined
Entropy of Fusion (Δfus S) 50.10 J/mol·K Unknown
Solubility Moderate in polar solvents Likely similar to nitroanilines
Applications Dyes, pharmaceuticals, analytical reagents Potential use in specialty chemicals

Key Findings from Literature

Thermodynamic Stability : p-Nitroaniline exhibits a high melting point (420.65 K) and entropy of fusion (50.10 J/mol·K), indicating strong intermolecular interactions due to nitro and amine groups . This compound’s stability may vary depending on substituent positions.

Reactivity : Nitroanilines undergo electrophilic substitution and reduction reactions. The nitro group in p-nitroaniline enhances electrophilicity, making it a precursor for amines and azo compounds . This compound’s reactivity profile remains unexplored.

Analytical Utility : p-Nitroaniline is a chromogenic substrate in enzyme assays (e.g., protease activity) due to its absorbance at 405 nm . This compound could have niche applications if functional groups permit similar optical properties.

Limitations in Current Knowledge

  • No peer-reviewed studies directly address this compound’s synthesis or characterization.
  • Comparative data with other nitroanilines (e.g., o-nitroaniline, m-nitroaniline) are absent in the provided evidence.

Notes

Data Gaps : The absence of primary research on this compound necessitates caution in extrapolating properties from analogues like p-nitroaniline.

Research Directions : Future studies should prioritize synthesizing this compound and characterizing its thermal stability, solubility, and reactivity.

Regulatory Considerations : If used in pharmaceuticals, compliance with guidelines (e.g., injectable consistency standards ) would require rigorous purity and stability testing.

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